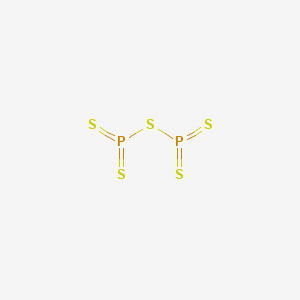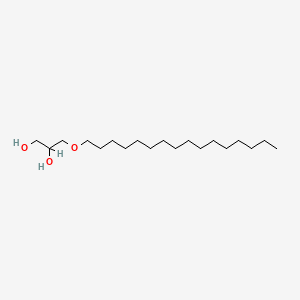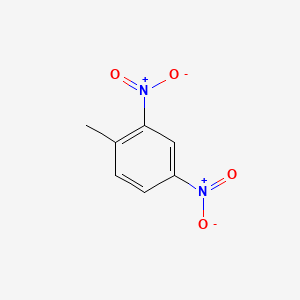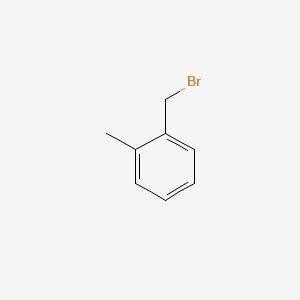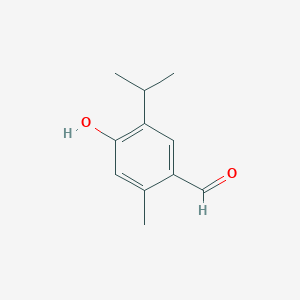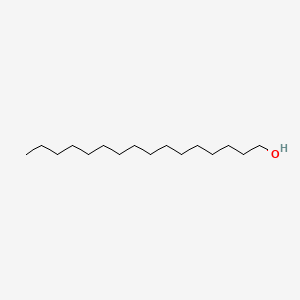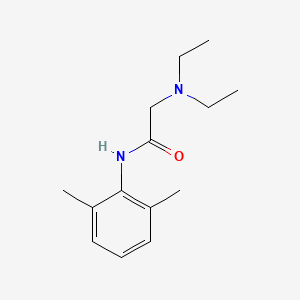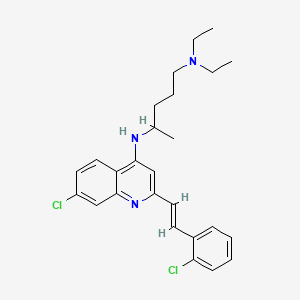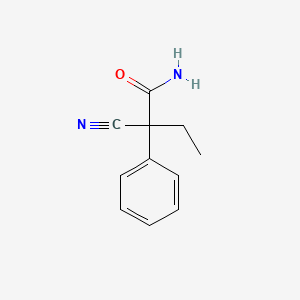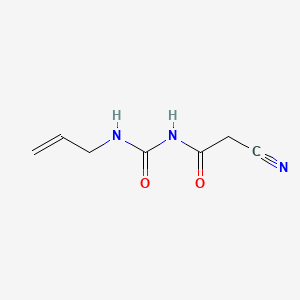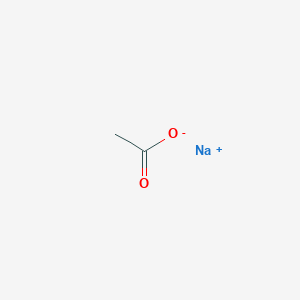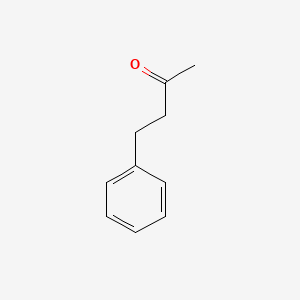
Benzylacetone
描述
作用机制
Target of Action
Benzylacetone, a low-molecular weight aromatic compound, primarily targets the nervous system . It has been found to exhibit potent and reversible antityrosinase activity , which suggests that tyrosinase, an enzyme involved in melanin synthesis, could be a potential target .
Mode of Action
This compound interacts with its targets primarily through inhalation . It has been shown to inhibit locomotor activity in mice after inhalation . The compound’s sedative activities and their intensities vary depending on the functional group in the carbon chain, the substituent in the benzene ring, and their combinations .
Biochemical Pathways
Given its antityrosinase activity, it can be inferred that it may influence themelanin synthesis pathway
Pharmacokinetics
It is known that this compound is primarily administered throughinhalation , suggesting that its bioavailability may be influenced by factors such as respiratory rate and lung health.
Result of Action
This compound has been found to have sedative effects . Specifically, it reduces locomotor activity in mice when inhaled . It also exhibits appetite-enhancing effects . These effects suggest that this compound may have potential applications in managing conditions related to anxiety, restlessness, and appetite loss.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is released by heated agarwood , suggesting that temperature may play a role in its availability. Furthermore, the compound’s effects can vary depending on the functional group in the carbon chain, the substituent in the benzene ring, and their combinations , indicating that its chemical environment can also influence its action.
生化分析
Biochemical Properties
Benzylacetone interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for Benzalacetone Synthase (BAS), a plant-specific type III polyketide synthase (PKS). BAS catalyzes the one-step decarboxylative condensation of 4-coumaroyl-CoA with malonyl-CoA to produce a diketide this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, in the case of BAS, this compound is formed as a result of a decarboxylation reaction .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as BAS and is part of the biosynthesis of the C6-C moiety of biologically active phenylbutanoids .
准备方法
Synthetic Routes and Reaction Conditions: Benzylacetone can be synthesized through a two-step process involving aldol condensation and hydrogenation. The aldol condensation of benzaldehyde and acetone is catalyzed by layered double hydroxides (LDHs) at 333 K, yielding benzylideneacetone with a 78% yield at 100% conversion of benzaldehyde . The subsequent hydrogenation of benzylideneacetone is carried out using nickel-supported catalysts at 353 K and 5 MPa hydrogen pressure, achieving a 95% conversion with 99% selectivity to this compound .
Industrial Production Methods: In industrial settings, hydroxides are commonly used as aldol condensation catalysts. due to environmental concerns and the need for cleaner technology, heterogeneous catalysts like hydrotalcite-like compounds are preferred . These catalysts offer easier handling, product separation, and reuse, making the process more environmentally friendly .
化学反应分析
Types of Reactions: Benzylacetone undergoes various chemical reactions, including:
Reduction: this compound can be reduced to 4-phenyl-2-butanol using reducing agents like aluminum isopropoxide.
Oxidation: It can be oxidized to form benzoic acid derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the alpha position of the carbonyl group.
Common Reagents and Conditions:
Reduction: Aluminum isopropoxide is commonly used as a reducing agent.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Base-catalyzed conditions are often employed for substitution reactions.
Major Products:
Reduction: 4-phenyl-2-butanol
Oxidation: Benzoic acid derivatives
Substitution: Various substituted this compound derivatives
科学研究应用
Benzylacetone has diverse applications in scientific research:
Biology: this compound is studied for its role as a floral attractant and its interactions with pollinators.
Medicine: Research has shown that this compound has sedative effects when inhaled, reducing locomotor activity in mice.
Industry: It is used in the fragrance industry for perfumes and soaps, and as an attractant in pest control.
相似化合物的比较
Benzaldehyde: Shares the benzene ring structure but lacks the ketone group.
Acetophenone: Similar structure with a phenyl group attached to a carbonyl group.
Benzylideneacetone: An intermediate in the synthesis of benzylacetone, with a similar structure but containing a double bond.
Uniqueness: this compound’s unique combination of a phenyl group and a ketone group, along with its sweet, flowery smell, distinguishes it from similar compounds. Its role as a floral attractant and its sedative properties further highlight its unique characteristics .
属性
IUPAC Name |
4-phenylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGGYBADQZYZPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6033241 | |
| Record name | Benzylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6033241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid, Clear colorless liquid; [Aldrich MSDS] | |
| Record name | 2-Butanone, 4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Phenyl-2-butanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9592 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2550-26-7 | |
| Record name | 4-Phenyl-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenyl-2-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZYLACETONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44829 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | BENZYLACETONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butanone, 4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6033241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENYL-2-BUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZM5QH16YW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



